molecular formula C15H15N3O2 B8601698 2-(2,4-Dimethoxybenzylamino)nicotinonitrile

2-(2,4-Dimethoxybenzylamino)nicotinonitrile

Katalognummer: B8601698
Molekulargewicht: 269.30 g/mol
InChI-Schlüssel: ZVFXKHBUMAMBDX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-Dimethoxybenzylamino)nicotinonitrile is an organic compound that features a nicotinonitrile core substituted with a 2,4-dimethoxybenzylamino group

Eigenschaften

Molekularformel

C15H15N3O2

Molekulargewicht

269.30 g/mol

IUPAC-Name

2-[(2,4-dimethoxyphenyl)methylamino]pyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3O2/c1-19-13-6-5-12(14(8-13)20-2)10-18-15-11(9-16)4-3-7-17-15/h3-8H,10H2,1-2H3,(H,17,18)

InChI-Schlüssel

ZVFXKHBUMAMBDX-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)CNC2=C(C=CC=N2)C#N)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxybenzylamino)nicotinonitrile typically involves the reaction of 2,4-dimethoxybenzylamine with nicotinonitrile under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 2-(2,4-Dimethoxybenzylamino)nicotinonitrile.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-Dimethoxybenzylamino)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or aldehyde derivatives, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

2-(2,4-Dimethoxybenzylamino)nicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 2-(2,4-Dimethoxybenzylamino)nicotinonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dimethoxybenzylamine
  • Nicotinonitrile
  • 2-Amino-4,6-diphenylnicotinonitrile

Uniqueness

2-(2,4-Dimethoxybenzylamino)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced activity or selectivity towards certain biological targets, making it a valuable compound for research and development .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.